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Compound of Interest

1,4-Dihydro-6-methylquinoxaline-
2,3-dione

Cat. No.: B1293492

Compound Name:

Audience: Researchers, scientists, and drug development professionals.

Core Topic: An in-depth examination of 6-Methylquinoxaline-2,3(1H,4H)-dione, a heterocyclic
compound belonging to the quinoxalinedione class. This document covers its chemical identity,
synthesis, biological significance as a pharmacophore, and detailed experimental protocols for
its study.

Compound Identification and Properties

The International Union of Pure and Applied Chemistry (IUPAC) name for the compound is 6-
methyl-1,4-dihydroquinoxaline-2,3-dione or 6-methylquinoxaline-2,3(1H,4H)-dione.[1][2][3] It is
a polycyclic aromatic compound featuring a benzene ring fused to a pyrazine ring, with ketone
groups at positions 2 and 3.[2]

Physicochemical and Spectroscopic Data

The fundamental properties of this compound are summarized below. This data is crucial for its
identification, purification, and use in experimental settings.
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Property Value Reference(s)
6-methyl-1,4-

IUPAC Name ) ) ) ) [1]
dihydroquinoxaline-2,3-dione
1,4-Dihydro-6-
methylquinoxaline-2,3-dione;

Synonyms _ [2][4]
2,3-Dihydroxy-6-
methylquinoxaline

CAS Number 6309-61-1 [1][5]

Molecular Formula CoHsN20:2 [1][5]

Molecular Weight 176.17 g/mol [5][6]

Appearance White to off-white solid/powder  [6]

Melting Point >300 °C (decomposes) [7]

13C NMR Spectra

Referenced in SpectraBase (A.

Hardt, W. Bremser BASF
1981)

[1]

Mass Spectrometry

GC-MS data available in NIST
Mass Spectrometry Data

Center

[1]

IR Spectra

FTIR data available in
SpectraBase (Bruker IFS 112,
KBr-Pellet)

[1]

Biological Significance and Mechanism of Action

Quinoxalinediones are a well-established class of compounds in medicinal chemistry, primarily
recognized for their activity as antagonists of ionotropic glutamate receptors, specifically the a-
amino-3-hydroxy-5-methyl-4-isoxazolepropionic acid (AMPA) and kainate receptors.[7]
Overstimulation of these receptors is implicated in excitotoxicity, a pathological process
involved in various neurological disorders.[8]
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As competitive antagonists, these compounds bind to the glutamate binding site on the AMPA
receptor, preventing the binding of the endogenous agonist, glutamate.[9] This action blocks
the opening of the associated ion channel, thereby inhibiting postsynaptic depolarization and
reducing excitatory neurotransmission.[9][10] This mechanism makes them promising
candidates for developing treatments for conditions like epilepsy, pain, and other
neurodegenerative disorders.[8][11]

Beyond neuroactivity, various quinoxaline derivatives have demonstrated a broad spectrum of
pharmacological effects, including antimicrobial, antifungal, anticancer, and anti-inflammatory
properties.[11][12][13][14]

Signaling Pathway: AMPA Receptor Antagonism

The following diagram illustrates the mechanism by which a quinoxalinedione derivative blocks
glutamatergic neurotransmission at the AMPA receptor.
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AMPA receptor antagonism by 6-methylquinoxaline-2,3-dione.

Experimental Protocols

This section provides detailed methodologies for the synthesis, characterization, and biological
evaluation of 6-methylquinoxaline-2,3(1H,4H)-dione.
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Synthesis Workflow

The most common and direct method for synthesizing quinoxaline-2,3-diones is the
cyclocondensation of an o-phenylenediamine with oxalic acid or its derivatives.[15][16] For the
target compound, 4-methyl-1,2-phenylenediamine is used as the starting material.

4-Methyl-1,2-
phenylenediamine

Reaction Step
—~— Workup & Purification

Cycl d ti 6-Methylqui li

A yclocondensation . ! -Methylquinoxaline-

Oxalic Acid (Reflux) Cool & Filter Wash with H20 2,3(1H,4H)-dione
Aqueous HCI

Click to download full resolution via product page

Workflow for the synthesis of 6-methylquinoxaline-2,3(1H,4H)-dione.

Protocol: Synthesis by Cyclocondensation[15][16]

e Reactant Preparation: In a round-bottom flask, dissolve 4-methyl-1,2-phenylenediamine (1.0
eq) in a suitable volume of aqueous hydrochloric acid (e.g., 4M HCI).

 Addition: To this solution, add oxalic acid dihydrate (1.1 eq).

e Reaction: Heat the mixture to reflux for 2-4 hours. Monitor the reaction progress using Thin
Layer Chromatography (TLC).

« Isolation: Upon completion, cool the reaction mixture to room temperature, then chill in an ice
bath to facilitate precipitation.

 Purification: Collect the precipitate by vacuum filtration. Wash the solid sequentially with cold
water and a small amount of cold ethanol or ethyl acetate to remove unreacted starting
materials and impurities.
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e Drying: Dry the resulting solid under vacuum to yield 6-methylquinoxaline-2,3(1H,4H)-dione
as a solid product. Further purification can be achieved by recrystallization if necessary.

Protocol: In Vitro Antimicrobial Susceptibility Testing

Quinoxaline derivatives are known for their antimicrobial properties.[14] The following protocol
details the determination of the Minimum Inhibitory Concentration (MIC) using the broth
microdilution method.

Materials:

e 6-methylquinoxaline-2,3(1H,4H)-dione

e Mueller-Hinton Broth (MHB) for bacteria or RPMI-1640 for fungi

e Bacterial or fungal strains (e.g., S. aureus, E. coli, C. albicans)

o 96-well microtiter plates

e Dimethyl sulfoxide (DMSO)

o Standard antibiotic/antifungal (e.g., Ciprofloxacin, Fluconazole)

e Spectrophotometer or microplate reader

Procedure:[14]

o Stock Solution: Prepare a stock solution of the test compound in DMSO (e.g., 10 mg/mL).

 Serial Dilutions: Perform a two-fold serial dilution of the compound in the 96-well plate using
the appropriate broth to achieve a range of concentrations (e.g., from 256 pg/mL to 0.5

pg/mL).

e Inoculum Preparation: Prepare a microbial inoculum suspension and adjust its turbidity to a
0.5 McFarland standard. Dilute this suspension in broth to achieve a final concentration of
approximately 5 x 10> CFU/mL in each well.
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« Inoculation: Add the prepared inoculum to each well containing the diluted compound.
Include a positive control (inoculum without compound) and a negative control (broth only).

e Incubation: Incubate the plates at 37°C for 18-24 hours for bacteria or at 35°C for 24-48
hours for fungi.

e MIC Determination: The MIC is defined as the lowest concentration of the compound that
completely inhibits visible growth of the microorganism.

Protocol: Analytical Characterization

Accurate characterization is essential to confirm the identity and purity of the synthesized
compound.

1. High-Performance Liquid Chromatography (HPLC)[10]

e Purpose: To assess purity and monitor reaction progress.

¢ Instrumentation: Standard HPLC system with a UV detector.

e Column: C18 reverse-phase column (e.g., 4.6 mm x 250 mm, 5 um).

o Mobile Phase: A gradient of Solvent A (water with 0.1% formic acid) and Solvent B
(acetonitrile with 0.1% formic acid).

e Flow Rate: 1.0 mL/min.
o Detection: UV absorbance at 254 nm and 280 nm.

o Sample Preparation: Dissolve the sample in a suitable solvent (e.g., methanol) to a
concentration of ~1 mg/mL and filter through a 0.45 pm syringe filter.

2. Mass Spectrometry (MS)[10]
e Purpose: To confirm the molecular weight and aid in structural elucidation.
 Instrumentation: Mass spectrometer with an electrospray ionization (ESI) source.

 lonization Mode: Positive or negative ion mode.
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e Analysis: Determine the mass-to-charge ratio (m/z) of the molecular ion (e.g., [M+H]* or [M-

H]~). High-resolution mass spectrometry (HRMS) can be used to confirm the elemental

composition.
3. Nuclear Magnetic Resonance (NMR) Spectroscopy

e Purpose: Definitive structural elucidation.

e Procedure: Dissolve the sample in a deuterated solvent (e.g., DMSO-de). Record *H NMR
and 3C NMR spectra to identify the chemical environment of all protons and carbons in the

molecule.

Summary of Biological Activity Data for Related

Compounds

While specific quantitative bioactivity data for 6-methylquinoxaline-2,3(1H,4H)-dione is not

widely published, data for structurally related AMPA receptor antagonists provide valuable

context for its potential efficacy.

Compound Name Receptor Affinity / Activity Reference(s)
YMO0K (6-(1H-Imidazol-1- _ _

) ) ) AMPA Receptor Antagonist (Ki
yl)-7-nitroquinoxaline-2,3- [17]

_ = 0.084 pM)

dione)
NBQX (2,3-Dioxo-6-nitro-7- AMPA Receptor Antagonist (Ki (171
sulfamoyl-benzo(f)quinoxaline) = 0.060 uM)
DNQX (6,7-Dinitroquinoxaline- ~ Potent non-NMDA receptor [16]
2,3-dione) antagonist
CNQX (6-Cyano-7- Potent and selective non- (16]
nitroquinoxaline-2,3-dione) NMDA iGIuR antagonist
4d (1-Propyl-7,8-dichloro- o

_ _ . AMPA Receptor Affinity (ICso =
1,2,4-triazolo[4,3-a]quinoxalin- [18]

4(5H)-one)

0.83 pM)
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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